

# Taniborbactam Demonstrates Potent Efficacy Against Ceftazidime-Avibactam-Resistant Isolates

Author: BenchChem Technical Support Team. Date: December 2025



A comparative guide for researchers and drug development professionals on the efficacy and mechanism of taniborbactam in overcoming resistance to the ceftazidime-avibactam combination.

The emergence of resistance to ceftazidime-avibactam (CZA), a cornerstone in the treatment of infections caused by carbapenem-resistant Enterobacterales (CRE), presents a significant clinical challenge. Taniborbactam, a novel bicyclic boronate  $\beta$ -lactamase inhibitor, in combination with cefepime, has demonstrated remarkable efficacy against a broad spectrum of CZA-resistant isolates. This guide provides a comprehensive comparison of taniborbactam's performance, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.

# Overcoming Resistance: The Mechanism of Taniborbactam

Resistance to ceftazidime-avibactam is frequently driven by mutations in  $\beta$ -lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] These mutations, such as the D179Y substitution in the  $\Omega$ -loop of the KPC enzyme, can enhance the hydrolysis of ceftazidime or reduce the binding affinity of avibactam, rendering the combination ineffective. [1][3]







Taniborbactam distinguishes itself from avibactam through its broader and more potent inhibitory profile. It is a pan-spectrum inhibitor, active against not only serine  $\beta$ -lactamases (Ambler classes A, C, and D) but also metallo- $\beta$ -lactamases (MBLs) like NDM and VIM, which are intrinsically resistant to avibactam.[2][4][5][6][7][8] This broader spectrum of activity allows cefepime-taniborbactam to overcome a wider range of resistance mechanisms.





Click to download full resolution via product page

**Fig 1.** Mechanism of CZA resistance and taniborbactam action.





# **Comparative In Vitro Efficacy**

The combination of cefepime and taniborbactam has consistently demonstrated superior in vitro activity against CZA-resistant isolates compared to other  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Activity of Cefepime-Taniborbactam and Comparators against Ceftazidime-Avibactam-Resistant Enterobacterales



| Organism/Resi<br>stance<br>Phenotype                        | Antibiotic<br>Agent        | MIC₅₀ (μg/mL) | MIC90 (μg/mL) | Percent<br>Susceptible      |
|-------------------------------------------------------------|----------------------------|---------------|---------------|-----------------------------|
| All<br>Enterobacterales                                     | Cefepime-<br>Taniborbactam | 0.25          | 1             | 99.7%                       |
| Ceftazidime-<br>Avibactam                                   | 0.5                        | 1             | 97.8%         |                             |
| Meropenem-<br>Vaborbactam                                   | 0.12                       | 0.5           | 97.4%         | _                           |
| Ceftazidime-<br>Avibactam-<br>Resistant<br>Enterobacterales | Cefepime-<br>Taniborbactam | 2             | 8             | ≥90%                        |
| Ceftazidime-<br>Avibactam                                   | >32                        | >32           | 0%            |                             |
| Meropenem-<br>Vaborbactam                                   | 1                          | 16            | -             | _                           |
| KPC-Positive<br>Enterobacterales                            | Cefepime-<br>Taniborbactam | 0.5           | 1             | 100%                        |
| Ceftazidime-<br>Avibactam                                   | 0.5                        | 1             | -             |                             |
| MBL-Positive<br>Enterobacterales<br>(NDM/VIM)               | Cefepime-<br>Taniborbactam | 2             | 16            | 84.6% (NDM) /<br>100% (VIM) |
| Ceftazidime-<br>Avibactam                                   | >32                        | >32           | -             |                             |

Data compiled from multiple sources.[5][9]

Table 2: Activity of Cefepime-Taniborbactam and Comparators against Ceftazidime-Avibactam-Resistant P. aeruginosa



| Resistance<br>Phenotype                                  | Antibiotic<br>Agent        | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | Percent<br>Susceptible |
|----------------------------------------------------------|----------------------------|---------------|---------------------------|------------------------|
| All P. aeruginosa                                        | Cefepime-<br>Taniborbactam | 4             | 8                         | -                      |
| Cefepime                                                 | 8                          | 32            | -                         |                        |
| Ceftazidime-<br>Avibactam-<br>Resistant P.<br>aeruginosa | Cefepime-<br>Taniborbactam | 8             | 16                        | >75%                   |
| Ceftazidime-<br>Avibactam                                | >32                        | >32           | 0%                        |                        |
| Multidrug-<br>Resistant (MDR)<br>P. aeruginosa           | Cefepime-<br>Taniborbactam | 8             | 16                        | 82.2%                  |
| Ceftazidime-<br>Avibactam                                | 8                          | 32            | 63.9%                     |                        |
| Ceftolozane-<br>Tazobactam                               | 4                          | 32            | 56.1%                     | _                      |

Data compiled from multiple sources.[5][9]

# **Experimental Methodologies**

The data presented in this guide are derived from studies employing standardized and rigorous experimental protocols. A typical workflow for evaluating the efficacy of a new antimicrobial agent like cefepime-taniborbactam is outlined below.





Click to download full resolution via product page

Fig 2. Experimental workflow for evaluating taniborbactam efficacy.

### **Key Experimental Protocols:**

- Bacterial Isolates: A diverse panel of recent clinical isolates of Enterobacterales and P.
   aeruginosa with characterized resistance mechanisms is used.[4] This includes isolates with
   confirmed CZA resistance and those harboring various β-lactamase genes, such as blaKPC,
   blaNDM, blaVIM, and blaOXA-48.[4][6]
- Antimicrobial Susceptibility Testing (AST): Minimum Inhibitory Concentrations (MICs) are
  determined using the reference broth microdilution or agar dilution methods as described by
  the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] Taniborbactam is typically



tested at a fixed concentration (e.g.,  $4 \mu g/mL$ ) in combination with doubling dilutions of cefepime.[13]

- Time-Kill Assays: These assays are performed to assess the bactericidal or bacteriostatic activity of the antimicrobial agents over time.[6][10] Bacterial cultures are exposed to the drugs at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC), and the number of viable cells (CFU/mL) is quantified at various time points over 24 hours.[10] A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]
- Biochemical Assays: To understand the direct interaction between the inhibitor and the β-lactamase enzyme, kinetic parameters are determined using purified enzymes.[13][14]
   These experiments measure the rate of hydrolysis of the β-lactam by the enzyme in the presence and absence of the inhibitor to calculate parameters such as K<sub>i</sub> (inhibition constant) and k<sub>2</sub>/K (inactivation efficiency).[14]

# Conclusion

The available in vitro data strongly support the potent efficacy of cefepime-taniborbactam against a wide range of Gram-negative bacteria, including isolates resistant to ceftazidime-avibactam. The broad inhibitory spectrum of taniborbactam, which includes both serine- and metallo- $\beta$ -lactamases, provides a crucial advantage over existing  $\beta$ -lactamase inhibitors. Cefepime-taniborbactam represents a promising therapeutic option for infections caused by these difficult-to-treat pathogens and warrants further clinical investigation. The continued surveillance and mechanistic study of resistance are essential to guide the clinical use of this and other novel antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. journals.asm.org [journals.asm.org]

# Validation & Comparative





- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Cefepime-Taniborbactam against Carbapenemase-Producing Enterobacterales and Pseudomonas aeruginosa Isolates Recovered in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria [engineering.org.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse modes of ceftazidime/avibactam resistance acquisition in carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa from a Chinese intensive care unit PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Taniborbactam Demonstrates Potent Efficacy Against Ceftazidime-Avibactam-Resistant Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611150#taniborbactam-efficacy-in-ceftazidime-avibactam-resistant-isolates]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com